molecular formula C11H14N2O2S B14409675 Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate CAS No. 87942-18-5

Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate

Katalognummer: B14409675
CAS-Nummer: 87942-18-5
Molekulargewicht: 238.31 g/mol
InChI-Schlüssel: VZAYLEPNMGYJLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate typically involves the reaction of 4-methylphenylhydrazine with a suitable aldehyde or ketone, followed by the introduction of a methylthio group and esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazone group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s methylthio group may also contribute to its reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl ({[2-(4-chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetate
  • Methyl ({[2-(4-nitrophenyl)hydrazinylidene]methyl}sulfanyl)acetate
  • Methyl ({[2-(4-methoxyphenyl)hydrazinylidene]methyl}sulfanyl)acetate

Uniqueness

Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate is unique due to the presence of the 4-methylphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Eigenschaften

CAS-Nummer

87942-18-5

Molekularformel

C11H14N2O2S

Molekulargewicht

238.31 g/mol

IUPAC-Name

methyl 2-[[(4-methylphenyl)hydrazinylidene]methylsulfanyl]acetate

InChI

InChI=1S/C11H14N2O2S/c1-9-3-5-10(6-4-9)13-12-8-16-7-11(14)15-2/h3-6,8,13H,7H2,1-2H3

InChI-Schlüssel

VZAYLEPNMGYJLI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NN=CSCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.